molecular formula C22H34N2O8 B2478648 cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid CAS No. 959746-05-5

cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid

Cat. No.: B2478648
CAS No.: 959746-05-5
M. Wt: 454.52
InChI Key: LQZRHCZNCTUTMK-RXZNUWRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is often used in proteomics research and has a unique structure that makes it suitable for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. The synthetic route often includes the use of tert-butoxycarbonyl (Boc) protecting groups to ensure the stability of the intermediate compounds. The reaction conditions usually involve the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.

    Substitution: Substitution reactions are common, where functional groups on the compound are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in studies involving enzyme interactions and protein modifications.

    Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid include:

  • cis-2-tert-Butoxycarbonylaminocyclopent-2-ene-1-carboxylic acid
  • trans-2-tert-Butoxycarbonylaminocyclopent-3-ene-1-carboxylic acid
  • cis-2-tert-Butoxycarbonylaminocyclopent-3-ene-2-carboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

(1R,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-8-6-4-5-7(8)9(13)14/h4,6-8H,5H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLAXDULTGCDONC-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1C=CCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C=CC[C@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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